Cas no 1195192-90-5 (4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid)

4-(4-Methylnaphthalen-1-yl)-2-nitrobenzoic acid is a nitro-substituted aromatic carboxylic acid derivative featuring a methylnaphthalene moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural framework, which combines a naphthalene ring system with a nitrobenzoic acid group. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) substituents enhances its utility in selective functionalization reactions. Its crystalline nature and well-defined molecular structure make it suitable for applications in intermediate synthesis, particularly in the development of dyes, agrochemicals, or bioactive molecules. The compound's stability under standard conditions further supports its handling in laboratory settings.
4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid structure
1195192-90-5 structure
Product Name:4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid
CAS No:1195192-90-5
MF:C17H11NO4
MW:293.273544549942
MDL:MFCD18321575
CID:2616324
PubChem ID:53227441
Update Time:2025-06-09

4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid
    • MFCD18321575
    • 4-naphthalen-1-yl-2-nitrobenzoic acid
    • 4-(Naphthalen-1-yl)-2-nitrobenzoic acid, 95%
    • 1195192-90-5
    • 4-(Naphthalen-1-yl)-2-nitrobenzoic acid
    • MDL: MFCD18321575
    • Inchi: 1S/C17H11NO4/c19-17(20)15-9-8-12(10-16(15)18(21)22)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
    • InChI Key: MBYAMNBZVIEZCA-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1[N+](=O)[O-])C1=CC=CC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 293.06880783Da
  • Monoisotopic Mass: 293.06880783Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 83.1Ų

4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB328803-5 g
4-(Naphthalen-1-yl)-2-nitrobenzoic acid, 95%; .
1195192-90-5 95%
5g
€1159.00 2023-04-26
abcr
AB328803-5g
4-(Naphthalen-1-yl)-2-nitrobenzoic acid, 95%; .
1195192-90-5 95%
5g
€1159.00 2025-02-16

4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1195192-90-5)4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid
Order Number:A1112128
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:01
Price ($):687.0
Email:sales@amadischem.com

Additional information on 4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid

4-(4-Methylnaphthalen-1-yl)-2-nitrobenzoic Acid: A Comprehensive Overview

The compound with CAS No 1195192-90-5, known as 4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid, is a highly specialized organic compound that has garnered significant attention in the fields of material science, pharmaceuticals, and advanced chemical synthesis. This compound is characterized by its unique molecular structure, which combines a naphthalene ring system with a nitrobenzoic acid moiety, offering a wide range of potential applications in both academic research and industrial settings.

4-(4-Methylnaphthalen-1-yl)-2-nitrobenzoic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. The substitution of a methyl group at the 4-position of the naphthalene ring introduces additional electronic and steric effects, which can significantly influence the compound's reactivity and physical properties. The presence of the nitro group (-NO₂) at the 2-position of the benzoic acid moiety further enhances the compound's functionalization potential, making it a versatile building block for various chemical transformations.

Recent studies have highlighted the importance of naphthalene derivatives in the development of advanced materials, particularly in the realm of organic electronics. The conjugated π-system of naphthalene contributes to its excellent electronic properties, such as high electron mobility and stability under thermal and oxidative conditions. These characteristics make 4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid a promising candidate for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic devices.

In addition to its electronic properties, 4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid has shown potential in medicinal chemistry. The nitro group is known to exhibit anti-inflammatory and antimicrobial activities, while the naphthalene moiety can serve as a scaffold for drug design due to its ability to interact with various biological targets. Researchers have explored the use of this compound as a lead molecule for developing novel therapeutic agents targeting chronic inflammatory diseases and bacterial infections.

The synthesis of 4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid involves a series of well-established organic reactions, including Friedel-Crafts alkylation, nitration, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the production costs and minimizing waste generation. These improvements have facilitated the large-scale production of this compound for both research and commercial purposes.

From an environmental perspective, naphthalene derivatives like 4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid are being investigated for their biodegradability and eco-friendly properties. Studies have shown that certain derivatives can be metabolized by microorganisms under specific conditions, offering a sustainable approach to waste management in chemical industries.

In conclusion, 4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple disciplines. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in shaping the future of materials science and pharmaceutical development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1195192-90-5)4-(4-methylnaphthalen-1-yl)-2-nitrobenzoic acid
A1112128
Purity:99%
Quantity:5g
Price ($):687.0
Email